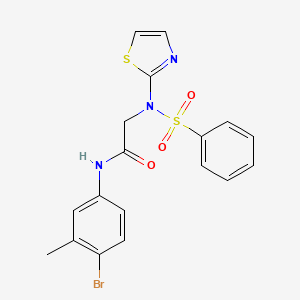
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium: is a synthetic ligand known for its utility in various chemical reactions. It is often used in organic synthesis, particularly in hydrosilylation and hydrophobic reactions involving alkenes and vinyl acetate . The compound is characterized by its water solubility and stability, making it a valuable reagent in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium typically involves the reaction of 3-sulfonatophenyl and 4-trifluoromethylphenyl phosphine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is often obtained as a dihydrate, which is then purified to achieve a minimum purity of 97% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity. The compound is usually produced in batches and stored under specific conditions to maintain its stability and effectiveness .
化学反応の分析
Types of Reactions: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride are typically employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
科学的研究の応用
Chemistry: In chemistry, Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is used as a ligand in various catalytic processes. It is particularly effective in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds to alkenes .
Biology and Medicine: Its ability to form stable complexes with metals makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
類似化合物との比較
Triphenylphosphine: Another widely used ligand in organic synthesis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in catalytic processes.
Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry.
Uniqueness: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is unique due to its water solubility and stability, which are not commonly found in other similar compounds. Its ability to form stable complexes with metals and its effectiveness in hydrosilylation reactions further distinguish it from other ligands .
特性
分子式 |
C19H12F3Na2O6PS2 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC名 |
disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChIキー |
KPEQJSOLIWAFMM-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)



![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)

![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)
![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)

